molecular formula C15H19ClN4O2S B6458680 5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile CAS No. 2549014-17-5

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B6458680
CAS No.: 2549014-17-5
M. Wt: 354.9 g/mol
InChI Key: MZCIEFXESIPBFS-UHFFFAOYSA-N
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Description

5-chloro-2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C15H19ClN4O2S and its molecular weight is 354.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.0917247 g/mol and the complexity rating of the compound is 586. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the α1-adrenoceptor . The α1-adrenoceptor is a type of protein found in various parts of the body, including the heart, blood vessels, and prostate gland. It plays a crucial role in regulating physiological processes such as vasoconstriction and smooth muscle contraction.

Mode of Action

The compound acts as an antagonist to the α1-adrenoceptor . This means it binds to the receptor and blocks its activation by endogenous catecholamines such as norepinephrine. By doing so, it inhibits the downstream effects mediated by the receptor, such as vasoconstriction and smooth muscle contraction .

Biochemical Pathways

Upon binding to the α1-adrenoceptor, the compound disrupts the normal signaling pathways activated by the receptor. This includes the phospholipase C pathway, which leads to the production of inositol trisphosphate and diacylglycerol, key secondary messengers involved in cellular responses such as muscle contraction and secretion .

Pharmacokinetics

Like many other α1-adrenoceptor antagonists, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

By blocking the α1-adrenoceptor, the compound can reduce smooth muscle contraction in the blood vessels and prostate gland. This can lead to vasodilation and relief of symptoms associated with conditions such as hypertension and benign prostatic hyperplasia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other drugs could influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .

Properties

IUPAC Name

5-chloro-2-(4-cyclopropylsulfonylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2S/c1-10-13(9-17)15(18-11(2)14(10)16)19-5-7-20(8-6-19)23(21,22)12-3-4-12/h12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCIEFXESIPBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)N2CCN(CC2)S(=O)(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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